molecular formula C7H3F4NO B1407829 3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde CAS No. 1227574-90-4

3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B1407829
CAS No.: 1227574-90-4
M. Wt: 193.1 g/mol
InChI Key: YIOSRLGFPJAKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is a fluorinated aromatic aldehyde with the molecular formula C7H3F4NO. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps :

    Starting Material: 2-chloro-3-nitropyridine is used as the initial substrate.

    Trifluoromethylation: The substrate undergoes trifluoromethylation using trifluoromethyl trimethylsilane in the presence of cuprous iodide and 1,10-phenanthroline in dimethylformamide (DMF).

    Fluorination: The resulting 2-trifluoromethyl-3-nitropyridine is then fluorinated using tetrabutylammonium fluoride in acetonitrile, dimethyl sulfoxide (DMSO), or DMF.

    Reduction and Carboxylation: The final step involves the reduction of the nitro group followed by carboxylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods focus on improving yield, reducing reaction times, and ensuring environmental safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

Scientific Research Applications

3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is primarily related to its ability to interact with biological targets through its fluorinated groups. These interactions can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)isonicotinaldehyde
  • 3-Fluoro-2-trifluoromethyl-isonicotinic acid
  • 3-Fluoro-2-(trifluoromethyl)benzaldehyde

Uniqueness

3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both fluorine and trifluoromethyl groups on the isonicotinaldehyde scaffold. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds .

Biological Activity

3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is a fluorinated derivative of isonicotinaldehyde, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of both a fluorine atom and a trifluoromethyl group, influences its reactivity and interactions with biological targets.

The molecular formula for this compound is C8H4F4N O. The presence of electronegative fluorine atoms contributes to its lipophilicity and potential for binding to various biomolecules, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound's binding affinity, potentially modulating enzymatic activities or receptor functions. This mechanism is crucial for its application in therapeutic contexts.

Biological Activity

Research studies have investigated the biological activity of this compound, highlighting several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.
  • Anticancer Potential : The compound's structure suggests potential anticancer activity, possibly through the inhibition of specific cancer cell proliferation pathways. Research into its effects on different cancer cell lines is ongoing.
  • Anti-inflammatory Effects : Preliminary assays indicate that this compound may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AntimicrobialVarious BacteriaSignificant inhibition (MICs < 50 µg/mL)
AnticancerCancer Cell LinesInhibition of cell proliferation
Anti-inflammatoryRAW264.7 CellsReduced NO secretion

Case Studies

  • Antimicrobial Studies :
    A study evaluated the antimicrobial efficacy of this compound against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values significantly lower than those of conventional antibiotics, indicating strong antibacterial properties.
  • Anti-inflammatory Activity Assessment :
    In vitro experiments using RAW264.7 macrophages showed that treatment with this compound resulted in a marked reduction in nitric oxide (NO) production upon lipopolysaccharide (LPS) stimulation, suggesting potential therapeutic applications in inflammatory diseases.
  • Cancer Cell Line Proliferation :
    Investigations into the effects on various cancer cell lines revealed that the compound could inhibit proliferation rates significantly, indicating its potential as a lead compound for anticancer drug development.

Properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOSRLGFPJAKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (3-fluoro-2-trifluoromethyl-pyridin-4-yl)-methanol (0.620 g, 3.18 mmol) and activated MnO2 (3.20 g, 36.5 mmol) in CH2Cl2 was stirred at RT overnight. The solid was filtered off, washed with CH2Cl2, and the filtrate was concentrated under mildly reduced pressure to afford the title compound as a yellow liquid. MS (LC/MS): 212.0 [M+NH4]+, 226.0 [M+MeOH]+. tR (HPLC conditions c): 3.26 min.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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